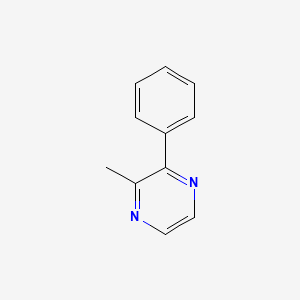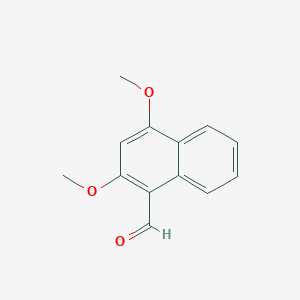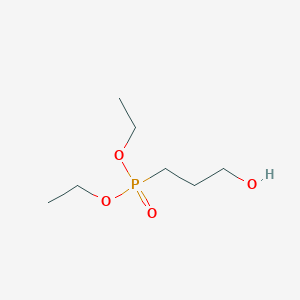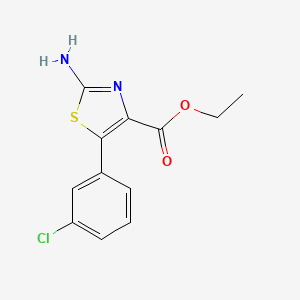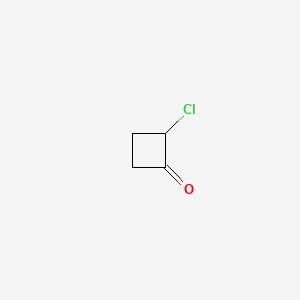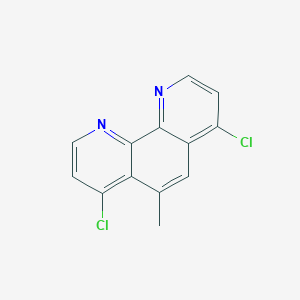
4,7-Dichloro-5-methyl-1,10-phenanthroline
Descripción general
Descripción
4,7-Dichloro-5-methyl-1,10-phenanthroline is a derivative of phenanthroline . It forms iron (II)-phenanthroline complexes and their gas-phase stabilities have been investigated .
Synthesis Analysis
New approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding derivatives were developed . The nucleophilic substitutions of hydrogen followed by oxidation produced compounds .Molecular Structure Analysis
The molecular formula of 4,7-Dichloro-5-methyl-1,10-phenanthroline is C13H8Cl2N2 . The molecular weight is 263.12 . The structures of some derivatives were determined by single-crystal X-ray diffraction measurements .Chemical Reactions Analysis
The electrochemical properties of selected 1,10-phenanthrolines were investigated using cyclic voltammetry . It was shown that potentials of reduction and oxidation were in consistence with the level of HOMO and LUMO energies .Physical And Chemical Properties Analysis
4,7-Dichloro-5-methyl-1,10-phenanthroline is a solid with a melting point of 243-247 °C . The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT) .Aplicaciones Científicas De Investigación
Electrochemical Analysis
4,7-Dichloro-1,10-phenanthroline demonstrates unique redox properties, which are influenced by substitutions at specific positions with methyl groups and halide atoms. This compound undergoes reduction leading to the formation of radical anions and halide cleavage, as well as oxidation primarily on its aromatic rings. Such behaviors are significant in electrochemical studies, suggesting potential applications in battery technology and electronic devices (Wantulok et al., 2020).
Biomedical Research
4,7-Dichloro-1,10-phenanthroline and its derivatives have been studied in the context of DNA binding and biological activity. This includes their use in synthesizing platinum(II) complexes and investigating their cytotoxicities against various cell lines, revealing insights into cancer research and potential therapeutic applications (Brodie et al., 2004).
Materials Science
In materials science, 4,7-dichloro-1,10-phenanthroline has been employed in the synthesis and study of spin-crossover complexes. These complexes exhibit interesting thermal and light-induced behaviors, making them potential candidates for use in sensors and switches (Naggert et al., 2015).
Organic Synthesis
This compound is also useful in organic synthesis, where it acts as a precursor for various derivatives. These derivatives have applications ranging from catalysis to pharmaceuticals, showcasing the versatility of 4,7-dichloro-1,10-phenanthroline in chemical synthesis (Nycz et al., 2019).
Polymer Chemistry
In polymer chemistry, derivatives of 4,7-dichloro-1,10-phenanthroline have been used as initiators for polymerization processes, demonstrating their importance in the development of new polymeric materials (Mankaev et al., 2018).
Optical and Luminescent Materials
4,7-Dichloro-1,10-phenanthroline is integral in creating luminescent materials. It has been used in developing phosphorescent cocrystals and fluorescent probes, with potential applications in display technology and sensors (Liu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4,7-dichloro-5-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c1-7-6-8-9(14)2-4-16-12(8)13-11(7)10(15)3-5-17-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAAEEUNKLEBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C3=NC=CC(=C13)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476788 | |
| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-5-methyl-1,10-phenanthroline | |
CAS RN |
503864-02-6 | |
| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



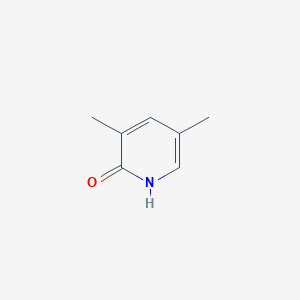
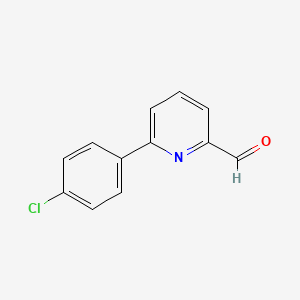
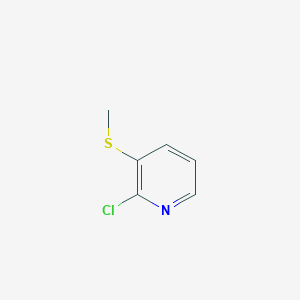
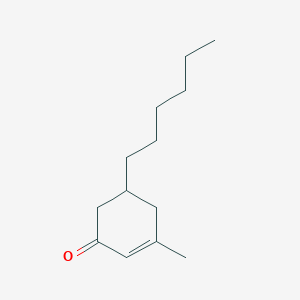
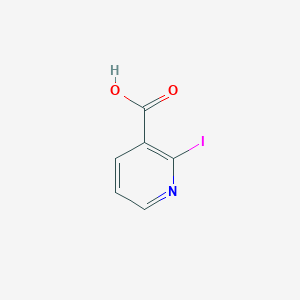
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
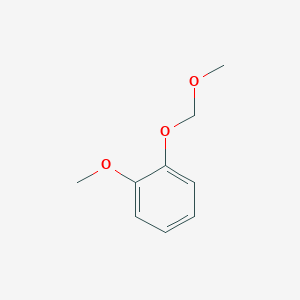
![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)
